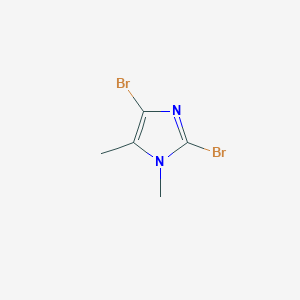
2,4-Dibromo-1,5-dimetil-1H-imidazol
Descripción general
Descripción
2,4-Dibromo-1,5-dimethyl-1H-imidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Aplicaciones Científicas De Investigación
2,4-Dibromo-1,5-dimethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
Target of Action
Imidazoles are known to be key components in functional molecules used in a diverse range of applications, including pharmaceuticals and agrochemicals
Mode of Action
Imidazoles, in general, are known to interact with their targets in various ways depending on the functional groups present and the substitution patterns around the ring . The reaction conditions for the synthesis of imidazoles are mild enough for the inclusion of a variety of functional groups .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
As a member of the imidazole family, it is likely to have diverse effects depending on its specific targets and mode of action .
Action Environment
It is known that the synthesis of imidazoles can be conducted under mild conditions, suggesting some level of environmental tolerance .
Análisis Bioquímico
Biochemical Properties
2,4-Dibromo-1,5-dimethyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This compound can also interact with proteins involved in signal transduction pathways, altering their activity and downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of 2,4-Dibromo-1,5-dimethyl-1H-imidazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, 2,4-Dibromo-1,5-dimethyl-1H-imidazole exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their function. This binding can lead to enzyme inhibition by blocking the active site or inducing conformational changes that reduce enzyme activity. Furthermore, 2,4-Dibromo-1,5-dimethyl-1H-imidazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-1,5-dimethyl-1H-imidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dibromo-1,5-dimethyl-1H-imidazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-1,5-dimethyl-1H-imidazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on biological systems. High doses of 2,4-Dibromo-1,5-dimethyl-1H-imidazole can cause toxicity, affecting organ function and overall health in animal models .
Metabolic Pathways
2,4-Dibromo-1,5-dimethyl-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2,4-Dibromo-1,5-dimethyl-1H-imidazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse based on its physicochemical properties. Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, depending on its affinity for binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of 2,4-Dibromo-1,5-dimethyl-1H-imidazole is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of 2,4-Dibromo-1,5-dimethyl-1H-imidazole is essential for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole typically involves the bromination of 1,5-dimethylimidazole. One common method is the reaction of 1,5-dimethylimidazole with bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 4 positions.
Industrial Production Methods: Industrial production of 2,4-Dibromo-1,5-dimethyl-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromo-1,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2,4-diamino-1,5-dimethylimidazole derivatives.
Comparación Con Compuestos Similares
2,4-Dichloro-1,5-dimethyl-1H-imidazole: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluoro-1,5-dimethyl-1H-imidazole: Contains fluorine atoms at positions 2 and 4.
2,4-Diiodo-1,5-dimethyl-1H-imidazole: Contains iodine atoms at positions 2 and 4.
Comparison: 2,4-Dibromo-1,5-dimethyl-1H-imidazole is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2,4-dibromo-1,5-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXPLOMFHDMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428395 | |
| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-57-1 | |
| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


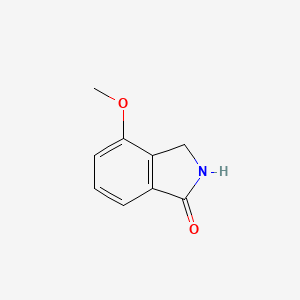
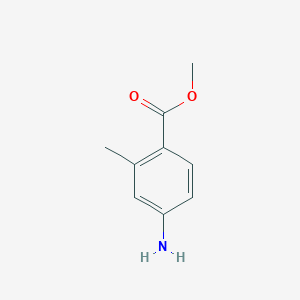
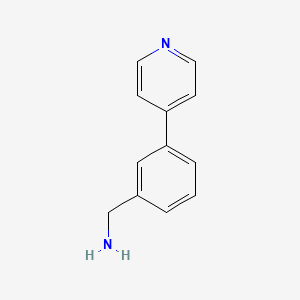
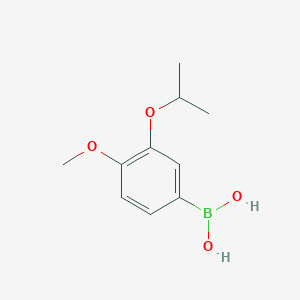
![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)
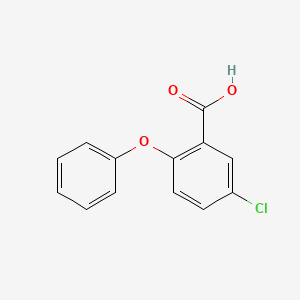




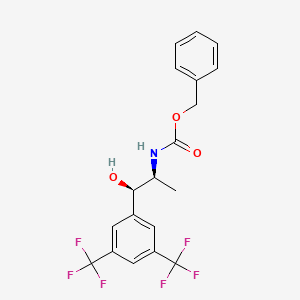
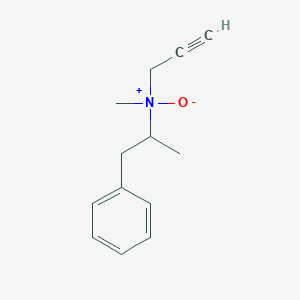
![((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B1312923.png)

